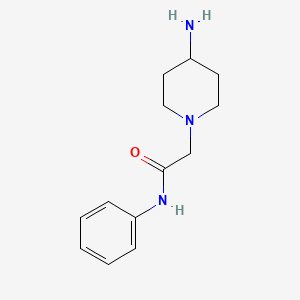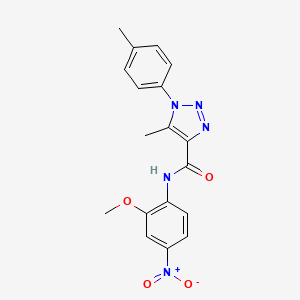
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide
Overview
Description
2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide is a complex organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the thiazolidinone core. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazolidinone ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.
Substitution: : Substitution reactions at the benzyl or phenyl rings can introduce new functional groups, leading to derivatives with varied properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized thiazolidinones, reduced thiazolidinones, and substituted derivatives with altered biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Biologically, 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide has shown promise as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for therapeutic applications.
Medicine
In medicine, this compound is being explored for its potential use in treating conditions such as oxidative stress-related diseases, inflammation, and microbial infections. Its diverse biological activities suggest it could be developed into a drug for various therapeutic purposes.
Industry
In industry, this compound may be used as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the production of a wide range of products.
Mechanism of Action
The mechanism by which 2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors involved in oxidative stress and inflammation, leading to its therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dioxo-1,3-thiazolidin-5-yl)acetamide: : A simpler analog without the benzyl group.
N-(2-Methoxyphenyl)acetamide: : A compound lacking the thiazolidinone core.
Thiazolidinediones: : A class of compounds with similar structures and biological activities.
Uniqueness
2-(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide is unique due to its combination of the thiazolidinone core and the benzyl and methoxyphenyl groups. This combination provides it with distinct biological activities compared to its simpler analogs and related compounds.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-25-15-10-6-5-9-14(15)20-17(22)11-16-18(23)21(19(24)26-16)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBMGTUTVDCKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=O)S2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Chloroacetyl)piperazin-1-yl]cyclohexanecarbonitrile](/img/structure/B3305341.png)
![N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2-methoxybenzamide](/img/structure/B3305347.png)

![N-METHYL-N-[2,4,6-TRIMETHYL-3-(MORPHOLINE-4-SULFONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B3305356.png)
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B3305357.png)
![2-bromo-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B3305364.png)
![4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-4-yl)methyl]butanamide](/img/structure/B3305366.png)


![2-iodo-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B3305383.png)

![N-(4-acetamidophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B3305413.png)
![N-(4-methylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3305424.png)
